molecular formula C14H20O2 B1589717 2-Methyladamantan-2-yl acrylate CAS No. 249562-06-9

2-Methyladamantan-2-yl acrylate

Cat. No. B1589717
CAS No.: 249562-06-9
M. Wt: 220.31 g/mol
InChI Key: YRPLSAWATHBYFB-UHFFFAOYSA-N
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Patent
US06344582B1

Procedure details

Into a reaction vessel were charged 2.1 liters of methyl isobutyl ketone, 665.2 g (4.0 mol) of 2-methyl-2-adamantanol and 607.29 g (6.0 mol) of triethylamine, and their temperature was elevated to 60° C. under stirring. To the mixture, a solution prepared by dissolving 434.55 g (4.8 mol) of acryloyl chloride in 0.4 liter of methyl isobutyl ketone was added dropwise. At the end of the dropwise addition, the temperature was reached about 80° C. with the reaction heat. The mixture was kept at 80° C. for 2 hours with stirring to complete the reaction. After cooling, 64.02 g (2.0 mol) of methanol was added dropwise to deactivate the unreacted acryloyl chloride while keeping the temperature below 40° C. Then, 3.3 liters of water was added thereto to wash the mixture, followed by separation of the mixture into layers. Thereafter, 2.8 liters of a saturated aqueous sodium chloride solution was added to the organic layer to wash it again, and the mixture was separated into layers. To the organic layer after separation was added 204 g of active carbon “Carborafin” manufactured by Takeda Chemical Industries, Ltd. and stirred for 1 hour. The mixture was filtered thereafter and the residue was washed with 2 liters of methyl isobutyl ketone. The filtrate and the washing effluents were combined and concentrated at a bath temperature of 45° C. to obtain 886.17 g of crude 2-methyl-2-adamantyl acrylate.
Quantity
434.55 g
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
64.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
665.2 g
Type
reactant
Reaction Step Four
Quantity
607.29 g
Type
reactant
Reaction Step Four
Quantity
2.1 L
Type
solvent
Reaction Step Four
Name
Quantity
3.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C(N(CC)CC)C.[C:20](Cl)(=[O:23])[CH:21]=[CH2:22].CO>C(C(C)=O)C(C)C.O>[C:20]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:23])[CH:21]=[CH2:22]

Inputs

Step One
Name
Quantity
434.55 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.4 L
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
64.02 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Four
Name
Quantity
665.2 g
Type
reactant
Smiles
CC1(C2CC3CC(CC1C3)C2)O
Name
Quantity
607.29 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.1 L
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Five
Name
Quantity
3.3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to 60° C.
CUSTOM
Type
CUSTOM
Details
To the mixture, a solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
At the end of the dropwise addition
CUSTOM
Type
CUSTOM
Details
was reached about 80° C. with the reaction
TEMPERATURE
Type
TEMPERATURE
Details
heat
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
WASH
Type
WASH
Details
to wash the mixture
CUSTOM
Type
CUSTOM
Details
followed by separation of the mixture into layers
ADDITION
Type
ADDITION
Details
Thereafter, 2.8 liters of a saturated aqueous sodium chloride solution was added to the organic layer
WASH
Type
WASH
Details
to wash it again
CUSTOM
Type
CUSTOM
Details
the mixture was separated into layers
CUSTOM
Type
CUSTOM
Details
To the organic layer after separation
ADDITION
Type
ADDITION
Details
was added 204 g of active carbon “Carborafin”
STIRRING
Type
STIRRING
Details
and stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue was washed with 2 liters of methyl isobutyl ketone
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at a bath temperature of 45° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)OC1(C2CC3CC(CC1C3)C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 886.17 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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